molecular formula C18H18ClN3O4 B5575096 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide

Cat. No.: B5575096
M. Wt: 375.8 g/mol
InChI Key: ACTDMAFZBVSGHP-UHFFFAOYSA-N
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Description

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0985838 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity Studies

Research into the carcinogenicity of compounds structurally related to N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide provides insights into potential biological interactions and risks. For instance, a study by Cohen et al. (1975) explored the carcinogenicity of various 5-nitrofurans with heterocyclic substituents, highlighting the potential biological impacts of furan-containing compounds Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975.

Antimicrobial Activity

The synthesis and evaluation of compounds with structural elements similar to the target compound have been shown to possess antimicrobial properties. For example, Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones and other derivatives, demonstrating the potential for these compounds to serve as antimicrobial agents Altalbawy, 2013.

Synthetic Routes and Derivatives

Iftikhar et al. (2019) described a novel synthetic route to 1,3,4-oxadiazole derivatives with significant α-glucosidase inhibitory potential, indicating the relevance of such compounds in medicinal chemistry and potential therapeutic applications Iftikhar et al., 2019.

Molecular Structure Analysis

The molecular structure and characteristics of related compounds have been analyzed to understand their physicochemical properties and potential biological interactions. Sethusankar et al. (2002) provided detailed insights into the crystal structure of a compound with an imidazolidine-2,4-dione system, offering a basis for understanding the structural aspects of similar compounds Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002.

Properties

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-21-14(17(24)22(2)18(21)25)9-16(23)20-10-13-6-7-15(26-13)11-4-3-5-12(19)8-11/h3-8,14H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDMAFZBVSGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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